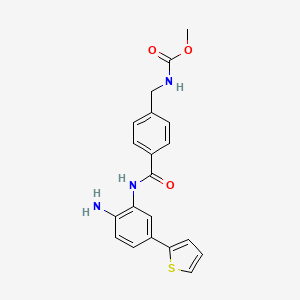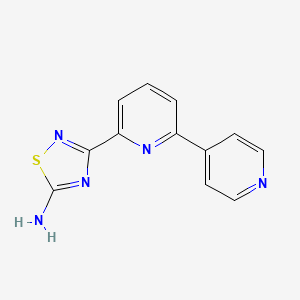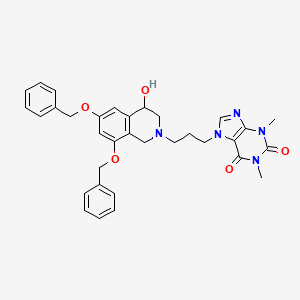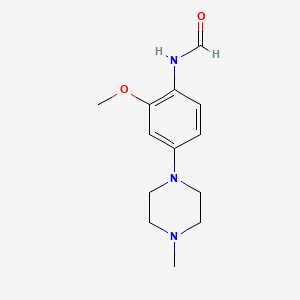![molecular formula C41H56N6O8S3 B13856489 2-{N2-[Na-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-carboxylethyl Disulfide](/img/structure/B13856489.png)
2-{N2-[Na-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-carboxylethyl Disulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{N2-[Na-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2’-carboxylethyl Disulfide is a complex organic compound primarily used in proteomics research. It is a biotin derivative, which means it is often utilized in biochemical applications involving biotin-streptavidin interactions. This compound is known for its ability to form stable complexes with proteins, making it valuable in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{N2-[Na-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2’-carboxylethyl Disulfide involves multiple steps, starting with the preparation of the biotinylated lysine derivativeThe reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and methanol, and the reactions are carried out under controlled temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is usually purified using chromatographic techniques and stored at low temperatures to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
2-{N2-[Na-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2’-carboxylethyl Disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and ester linkages.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like dithiothreitol (DTT) for reduction reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out in aqueous or organic solvents under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include thiols from reduction reactions and sulfonic acids from oxidation reactions. These products are often used in further biochemical applications .
Applications De Recherche Scientifique
2-{N2-[Na-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2’-carboxylethyl Disulfide has a wide range of scientific research applications, including:
Proteomics Research: Used for protein labeling and purification.
Immunoassays: Utilized in various immunoassay techniques for detecting specific proteins.
Fluorescence Labeling: Employed in fluorescence-based assays for imaging and quantification of biomolecules.
Cell Imaging: Used in cell imaging studies to visualize cellular components.
Mécanisme D'action
The compound exerts its effects primarily through biotin-streptavidin interactions. The biotin moiety binds strongly to streptavidin, forming a stable complex. This interaction is utilized in various biochemical assays to immobilize or detect proteins. The disulfide bond in the compound can be cleaved under reducing conditions, allowing for controlled release of the bound proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{N2-[Na-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2’-(N-sulfosuccinimidylcarboxy)ethyl Disulfide Sodium Salt: This compound is similar in structure but contains a sulfosuccinimidyl group, making it more water-soluble.
Biotinylated Lysine Derivatives: These compounds share the biotinylated lysine core but differ in their functional groups and linkers.
Uniqueness
The uniqueness of 2-{N2-[Na-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2’-carboxylethyl Disulfide lies in its specific combination of biotin, benzoylbenzoic acid, and disulfide bond. This combination provides a balance of stability, reactivity, and functionality, making it highly versatile for various biochemical applications .
Propriétés
Formule moléculaire |
C41H56N6O8S3 |
|---|---|
Poids moléculaire |
857.1 g/mol |
Nom IUPAC |
3-[2-[[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[(4-benzoylbenzoyl)amino]hexanoyl]amino]ethyldisulfanyl]propanoic acid |
InChI |
InChI=1S/C41H56N6O8S3/c48-34(15-5-2-9-22-42-35(49)16-7-6-14-33-37-32(27-56-33)46-41(55)47-37)43-23-10-8-13-31(40(54)44-24-26-58-57-25-21-36(50)51)45-39(53)30-19-17-29(18-20-30)38(52)28-11-3-1-4-12-28/h1,3-4,11-12,17-20,31-33,37H,2,5-10,13-16,21-27H2,(H,42,49)(H,43,48)(H,44,54)(H,45,53)(H,50,51)(H2,46,47,55)/t31-,32-,33-,37-/m0/s1 |
Clé InChI |
SKQAAYPADXTEQF-GIOIUPFBSA-N |
SMILES isomérique |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)NCCSSCCC(=O)O)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)NC(=O)N2 |
SMILES canonique |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCC(C(=O)NCCSSCCC(=O)O)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


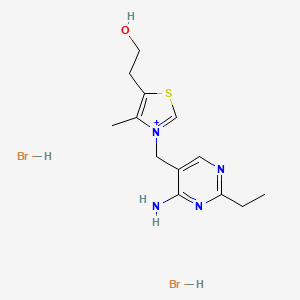
![[4-(6-Methoxypyridin-3-yl)phenyl]boronic acid](/img/structure/B13856424.png)
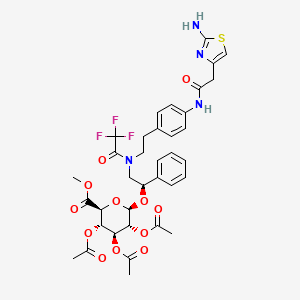
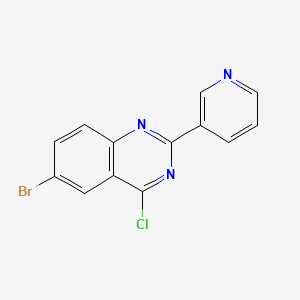
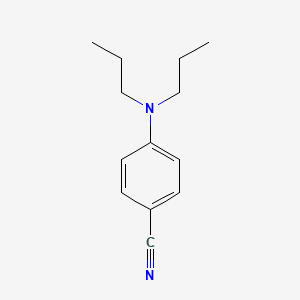
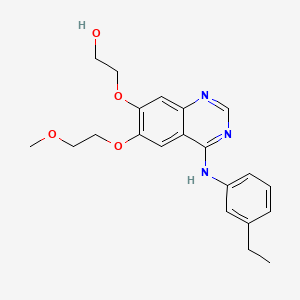
![Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide, Trifluoroacetic Acid Salt](/img/structure/B13856459.png)
![methyl 2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate](/img/structure/B13856462.png)
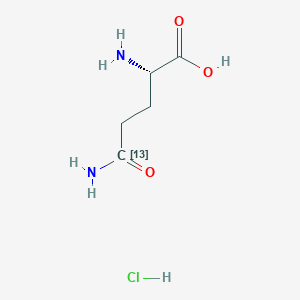
![[1-(3-Phenylpropyl)cyclobutyl]methanol](/img/structure/B13856471.png)
